1-(4-bromophenyl)-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a pyrrolidinecarboxamide moiety
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves several steps, typically starting with the preparation of the key intermediates. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine Substituents: This step involves halogenation reactions using reagents such as bromine and chlorine.
Amide Bond Formation: The final step involves coupling the pyrrolidine intermediate with the halogenated phenyl rings under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with similar compounds such as:
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: Similar in structure but with different substituents.
1-(4-BROMOPHENYL)-N-(3-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: Another analog with variations in the phenyl ring substituents.
Properties
Molecular Formula |
C17H14BrClN2O2 |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-4-6-15(7-5-12)21-10-11(8-16(21)22)17(23)20-14-3-1-2-13(19)9-14/h1-7,9,11H,8,10H2,(H,20,23) |
InChI Key |
JRIXOSAILIAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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